molecular formula C14H7ClFN3O3S B2400102 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 476297-88-8

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2400102
CAS No.: 476297-88-8
M. Wt: 351.74
InChI Key: GFWPKGOXTRQBQP-UHFFFAOYSA-N
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Description

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a complex organic compound characterized by the presence of chloro, fluoro, benzothiazole, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 5-chloro-2-aminobenzamide followed by the introduction of the benzothiazole moiety through a condensation reaction with 6-fluoro-1,3-benzothiazole. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to meet the required standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group can lead to the generation of reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    5-chloro-2-nitrobenzamide: Lacks the benzothiazole moiety.

    6-fluoro-1,3-benzothiazol-2-yl derivatives: Various derivatives with different substituents on the benzothiazole ring.

Uniqueness

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the nitro and benzothiazole moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFN3O3S/c15-7-1-4-11(19(21)22)9(5-7)13(20)18-14-17-10-3-2-8(16)6-12(10)23-14/h1-6H,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWPKGOXTRQBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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